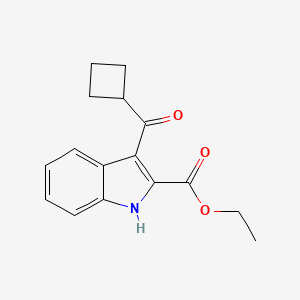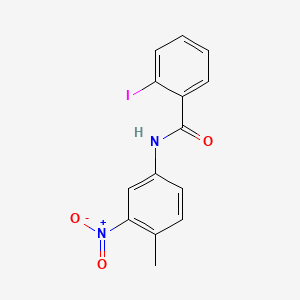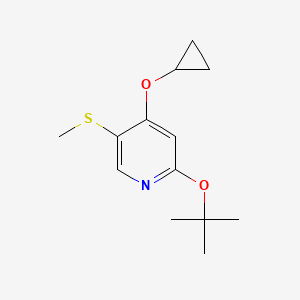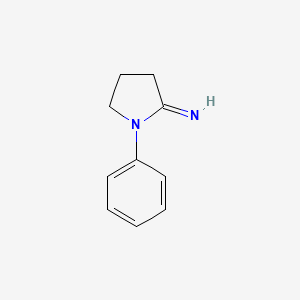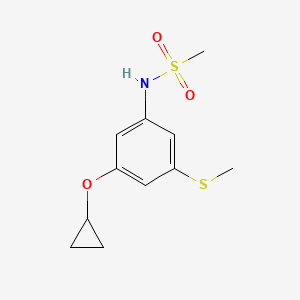
2-(3-(Dimethylamino)-1-ethoxyallylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile is an organic compound with the molecular formula C10H13N3O It is a derivative of malononitrile and is characterized by the presence of a dimethylamino group and an ethoxy group attached to a propenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile typically involves the reaction of N,N-dimethylformamide dimethyl acetal with (1-ethoxyethylidene)malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: N,N-dimethylformamide dimethyl acetal and (1-ethoxyethylidene)malononitrile.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Addition Reactions: The propenylidene moiety can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Addition Reactions: Electrophiles such as halogens or acids can be used to add across the double bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted malononitrile derivatives, while addition reactions can produce halogenated or acylated products.
Scientific Research Applications
2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and nucleic acids. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-[3-(dimethylamino)-1-propoxyprop-2-enylidene]propanedinitrile: Similar structure but with a propoxy group instead of an ethoxy group.
2-[3-(dimethylamino)-1-butoxyprop-2-enylidene]propanedinitrile: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 2-[3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(E)-3-(dimethylamino)-1-ethoxyprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C10H13N3O/c1-4-14-10(5-6-13(2)3)9(7-11)8-12/h5-6H,4H2,1-3H3/b6-5+ |
InChI Key |
QFRPTQQBPYSHJL-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=C(C#N)C#N)/C=C/N(C)C |
Canonical SMILES |
CCOC(=C(C#N)C#N)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14809703.png)
![4-bromo-3-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14809706.png)
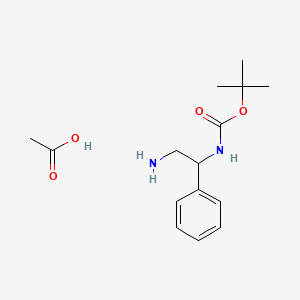
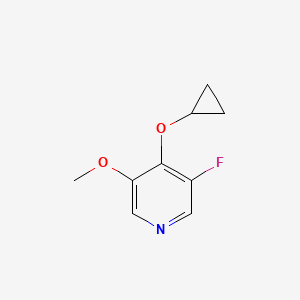
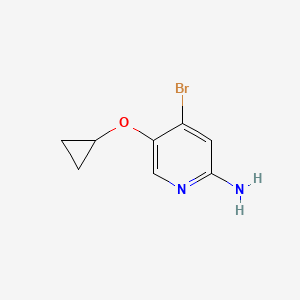
![3-chloro-N-[(2-{[4-(pentanoylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B14809724.png)
